molecular formula C6H5F3O B1628930 2-Methyl-4-(trifluoromethyl)furan CAS No. 26431-54-9

2-Methyl-4-(trifluoromethyl)furan

Cat. No. B1628930
Key on ui cas rn: 26431-54-9
M. Wt: 150.1 g/mol
InChI Key: JYUOZYKKKGDMKH-UHFFFAOYSA-N
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Patent
US05405865

Procedure details

13.45 g of the product obtained in Stage C were heated at 240° C. for 30 minutes in the presence of 0.6 g of copper (II) sulfate and 10 ml of quinoline. The reaction mixture was dried and distilled under atmospheric pressure to obtain 6.2 g of the expected product with a boiling point of 72°-74° C.
Quantity
13.45 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:10]([F:13])([F:12])[F:11])[C:6]=1C(O)=O>S([O-])([O-])(=O)=O.[Cu+2].N1C2C(=CC=CC=2)C=CC=1>[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:10]([F:13])([F:12])[F:11])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.45 g
Type
reactant
Smiles
CC=1OC=C(C1C(=O)O)C(F)(F)F
Name
Quantity
0.6 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was dried
DISTILLATION
Type
DISTILLATION
Details
distilled under atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1OC=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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